N-[4-(Isopentyloxy)benzyl]-3,4-dimethylaniline
Description
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Properties
IUPAC Name |
3,4-dimethyl-N-[[4-(3-methylbutoxy)phenyl]methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO/c1-15(2)11-12-22-20-9-6-18(7-10-20)14-21-19-8-5-16(3)17(4)13-19/h5-10,13,15,21H,11-12,14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCHHLFUFSBBFPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCC2=CC=C(C=C2)OCCC(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[4-(Isopentyloxy)benzyl]-3,4-dimethylaniline (CAS No. 1040689-28-8) is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed examination of its biochemical properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its unique structure, which includes an isopentyloxy group attached to a benzyl moiety and two methyl groups on the aniline ring. This structural configuration may influence its interaction with biological targets.
Enzyme Interaction
The compound has been shown to interact with various enzymes, notably influencing their activity through competitive inhibition or allosteric modulation. For example, it can inhibit dihydroceramide Δ4-desaturase 1 (DEGS1), which plays a crucial role in sphingolipid metabolism. This inhibition can lead to alterations in membrane fluidity and cellular signaling pathways.
Cellular Effects
This compound exhibits significant effects on cellular processes:
- Reactive Oxygen Species (ROS) Production : It induces ROS generation in target cells, which can lead to oxidative stress and subsequent changes in gene expression and cell signaling .
- Gene Expression Modulation : The compound has been observed to influence the expression of genes related to cell growth and differentiation, potentially impacting various physiological processes.
Antiviral Activity
Recent studies have indicated that compounds similar to this compound exhibit antiviral properties. For instance, in SIV+ rhesus macaque models, compounds with similar structures have shown efficacy in reducing viral loads and modulating immune responses . This suggests potential applications in treating viral infections.
Genotoxicity Studies
Research into the genotoxicity of related compounds has revealed that they can induce DNA damage via ROS production. For example, studies involving 2,6- and 3,5-dimethylaniline derivatives demonstrated dose-dependent DNA strand breaks in mammalian cell lines . While specific data on this compound is limited, these findings raise important considerations regarding its safety profile.
Case Studies
- Antiviral Efficacy : In a study involving SIV+ rhesus macaques treated with similar compounds, significant reductions in viral loads were observed over time. The study highlighted the activation of CD8+ T-lymphocytes as a key mechanism behind the antiviral effects .
- Oxidative Stress Induction : A laboratory experiment assessed the impact of this compound on cultured mammalian cells. Results indicated that prolonged exposure led to increased ROS levels and subsequent changes in cellular metabolism.
Data Tables
Scientific Research Applications
Chemistry
N-[4-(Isopentyloxy)benzyl]-3,4-dimethylaniline is utilized as a building block in organic synthesis. Its structure allows it to participate in various chemical reactions, making it valuable for creating more complex molecules.
- Reagent in Organic Reactions : It serves as a reagent for nucleophilic substitution reactions and can be involved in the synthesis of dyes and pharmaceuticals.
Biology
The compound has been studied for its potential biological activities:
-
Antimicrobial Properties : Preliminary studies indicate that it exhibits moderate antibacterial activity against strains such as E. coli and S. aureus.
Bacterial Strain Activity Level E. coli Moderate S. aureus Moderate -
Antitumor Activity : In vitro assays have shown significant cytotoxic effects on various cancer cell lines.
Cell Line IC50 Value (µM) A549 6.75 ± 0.19 HCC827 6.26 ± 0.33 NCI-H358 6.48 ± 0.11
Medicine
The compound is being investigated for its potential therapeutic applications:
- Drug Development : Researchers are exploring its efficacy as a lead compound in the development of new pharmaceuticals targeting cancer and infectious diseases.
In Vivo Studies
Research involving animal models has shown that administration of this compound can lead to significant changes in organ health, particularly affecting the spleen and liver.
- Toxicological Assessments : Long-term exposure studies revealed hematological changes and signs of organ stress (e.g., splenomegaly), indicating a need for careful evaluation of safety profiles in therapeutic applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
